Cas no 1804667-13-7 (2-Chloro-6-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde)
2-Chloro-6-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-6-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde
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- Inchi: 1S/C8H3ClF2N2O/c9-7-5(8(10)11)1-4(3-14)6(2-12)13-7/h1,3,8H
- InChI Key: JSWPKWYDCKFPDW-UHFFFAOYSA-N
- SMILES: ClC1C(C(F)F)=CC(C=O)=C(C#N)N=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 265
- XLogP3: 1.9
- Topological Polar Surface Area: 53.8
2-Chloro-6-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029054712-1g |
2-Chloro-6-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde |
1804667-13-7 | 97% | 1g |
$1,549.60 | 2022-04-01 |
2-Chloro-6-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 2-Chloro-6-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde
2-Chloro-6-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde: A Comprehensive Overview
The compound with CAS No. 1804667-13-7, commonly referred to as 2-Chloro-6-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine, cyano, difluoromethyl, and aldehyde groups. The presence of these functional groups imparts the molecule with a wide range of chemical reactivity and biological activity.
Recent studies have highlighted the potential of 2-Chloro-6-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde in the development of novel pharmaceutical agents. Researchers have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of chronic diseases such as neurodegenerative disorders and cardiovascular conditions. The aldehyde group in the molecule plays a crucial role in these activities by facilitating interactions with cellular proteins and enzymes.
In addition to its medicinal applications, 2-Chloro-6-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde has also been explored for its potential in materials science. The molecule's ability to form stable coordination complexes with transition metals has led to its use in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and catalysts. These materials have applications in gas storage, sensing, and catalytic processes, underscoring the versatility of this compound.
The synthesis of 2-Chloro-6-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde involves a multi-step process that typically begins with the preparation of a pyridine derivative. The introduction of substituents such as chlorine, cyano, and difluoromethyl groups is achieved through various substitution reactions, while the aldehyde group is introduced via oxidation or formylation techniques. The precise control of reaction conditions is essential to ensure high yields and purity of the final product.
From a structural perspective, the molecule's pyridine ring serves as a rigid framework that supports the spatial arrangement of its substituents. The chlorine atom at position 2 contributes to the molecule's electronic properties, enhancing its reactivity in certain chemical transformations. The cyano group at position 6 introduces electron-withdrawing effects, which can influence the molecule's interaction with biological targets. Meanwhile, the difluoromethyl group at position 3 adds steric bulk and fluorine-based functionality, further diversifying the molecule's chemical behavior.
Recent advancements in computational chemistry have enabled researchers to model the electronic structure and reactivity of 2-Chloro-6-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde at an atomic level. These studies have provided valuable insights into the molecule's potential for use in drug design and material synthesis. For instance, molecular docking simulations have revealed that this compound can bind effectively to key protein targets associated with inflammatory pathways, suggesting its potential as a therapeutic agent.
In conclusion, 2-Chloro-6-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde is a versatile compound with significant potential in both medicinal and materials science applications. Its unique structure and functional groups make it an attractive candidate for further research and development. As ongoing studies continue to uncover new aspects of this compound's properties and applications, it is likely to play an increasingly important role in advancing modern chemistry and technology.
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